3,8-Diethynyl-1,10-phenanthroline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

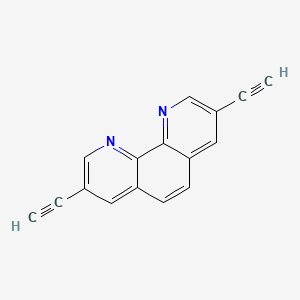

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,8-diethynyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2/c1-3-11-7-13-5-6-14-8-12(4-2)10-18-16(14)15(13)17-9-11/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPVSKKKVVMMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C2C(=C1)C=CC3=CC(=CN=C32)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578655 | |

| Record name | 3,8-Diethynyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640297-84-3 | |

| Record name | 3,8-Diethynyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3,8 Diethynyl 1,10 Phenanthroline

Precursor Synthesis via Halogenation of 1,10-Phenanthroline (B135089)

The initial and crucial step in the synthesis of 3,8-diethynyl-1,10-phenanthroline is the halogenation of the 1,10-phenanthroline (phen) molecule. wikipedia.org This process introduces halogen atoms, typically bromine, at the 3 and 8 positions, creating a reactive precursor for subsequent cross-coupling reactions. The direct bromination of 1,10-phenanthroline is a key method for producing 3,8-dibromo-1,10-phenanthroline (B9566). researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental to the introduction of the ethynyl (B1212043) groups onto the phenanthroline scaffold. These methods offer a powerful and versatile tool for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is typically conducted under mild conditions, at room temperature, and in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org

In the synthesis of this compound, the Sonogashira coupling is employed to react 3,8-dibromo-1,10-phenanthroline with a protected alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) group serves as a protecting group, preventing unwanted reactions at the other end of the acetylene. wikipedia.org However, challenges such as polymerization due to homo-coupling in the presence of air and Cu(I) can occur, sometimes leading to no desired product formation. nasa.gov

A highly regioselective Sonogashira coupling has been developed as a key step in preparing phenanthrolines with two different reactive groups at the 3 and 8 positions. nih.gov

Suzuki-Miyaura Coupling for Analogous Systems and Related Pathways

The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is used to form carbon-carbon bonds between an organoboron compound and an organic halide or triflate. youtube.comlibretexts.org While not directly used to introduce the ethynyl group in this specific synthesis, it is a valuable method for creating analogous systems and related pathways. For example, it has been successfully used to synthesize 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline from 3,8-dibromo-1,10-phenanthroline and an activated monoacetylide anion. nasa.govnasa.gov This reaction can be more efficient than the Sonogashira coupling in certain cases, avoiding polymerization issues. nasa.govnasa.gov The Suzuki-Miyaura reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Desilylation Procedures for Terminal Alkyne Formation

Following the successful introduction of the silyl-protected ethynyl groups, the final step is the removal of the protecting group to yield the terminal alkyne. This process is known as desilylation. A common method involves the hydrolysis of the silyl (B83357) ether. researchgate.net For instance, 3,8-bis-trimethylsilanylethynyl- nasa.govjcchems.com-phenanthroline can be treated with a solution of potassium hydroxide (B78521) in methanol (B129727) and tetrahydrofuran (B95107) at room temperature. researchgate.netmdpi.com This reaction efficiently cleaves the trimethylsilyl group, affording 3,8-diethynyl- nasa.govjcchems.com-phenanthroline in high yield. researchgate.netmdpi.com

Other reagents can also be used for the desilylation of terminal acetylenic trimethylsilyl (TMS) groups, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can selectively remove TMS groups in the presence of other silyl ethers. organic-chemistry.org For the more sterically hindered triisopropylsilyl (TIPS) group, which is less prone to desilylation, reagents like silver fluoride (B91410) (AgF) in methanol can be effective. redalyc.org

Synthetic Challenges and Optimization in Diethynyl Phenanthroline Synthesis

The synthesis of this compound is not without its challenges. One of the primary difficulties in the Sonogashira coupling step is the potential for polymerization of the di-functional reactants, which can significantly lower the yield of the desired product. nasa.govnasa.gov The presence of the copper(I) co-catalyst can promote homo-coupling of the terminal alkynes, especially in the presence of oxygen. nasa.gov

To overcome these challenges, optimization of reaction conditions is crucial. In the context of the Suzuki-Miyaura coupling, the quantitative formation of the alkynyl anion and its activation by means other than copper can help to avoid polymerization. nasa.govnasa.gov Furthermore, the development of highly regioselective reactions allows for the synthesis of unsymmetrically substituted phenanthrolines, expanding the versatility of this molecular scaffold. nih.gov The choice of protecting group for the alkyne and the subsequent deprotection method also requires careful consideration to ensure high yields and compatibility with other functional groups present in the molecule. organic-chemistry.orgredalyc.org

Data Tables

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Step | Precursor | Reagent(s) | Catalyst(s) | Solvent(s) | Key Conditions | Product |

| Halogenation | 1,10-Phenanthroline | Bromine | - | Sulfuric Acid | - | 3,8-Dibromo-1,10-phenanthroline |

| Sonogashira Coupling | 3,8-Dibromo-1,10-phenanthroline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Amine (e.g., Diethylamine) | Room Temperature | 3,8-bis(trimethylsilylethynyl)-1,10-phenanthroline |

| Desilylation | 3,8-bis(trimethylsilylethynyl)-1,10-phenanthroline | KOH | - | Methanol, THF | Room Temperature, 24h | This compound |

Table 2: Comparison of Coupling Methodologies

| Coupling Method | Advantages | Disadvantages |

| Sonogashira Coupling | Mild reaction conditions, direct introduction of ethynyl group. wikipedia.org | Prone to polymerization and homo-coupling, especially with difunctional substrates. nasa.gov |

| Suzuki-Miyaura Coupling | Avoids polymerization issues seen in Sonogashira, can lead to higher yields for certain systems. nasa.govnasa.gov | Requires pre-formation and activation of an organoboron species, may involve harsher conditions (strong base). nasa.gov |

Coordination Chemistry of 3,8 Diethynyl 1,10 Phenanthroline

Role as a Bifunctional Bridging Ligand in Complex Architectures

The structure of 3,8-diethynyl-1,10-phenanthroline, featuring terminal alkyne groups at positions flanking the primary N,N'-chelation site, makes it an ideal candidate for acting as a bifunctional bridging ligand. In this capacity, the phenanthroline core coordinates to one metal center in its typical bidentate fashion, while the two ethynyl (B1212043) groups are available for coordination to other metal centers, facilitating the construction of multinuclear and supramolecular structures.

While direct, structurally characterized examples of this compound bridging two metal centers are not extensively documented in the provided literature, the principle is well-established with analogous systems. The palladium(0)-catalyzed coupling of bromo- or chloro-substituted oligopyridines, including 1,10-phenanthroline (B135089), with (trimethylsilyl)acetylene is a versatile method for creating alkyne-functionalized building blocks. acs.org Subsequent deprotection and coupling reactions, such as Glaser or Cadiot-Chodkiewicz couplings, can be employed to generate ditopic ligands specifically designed to bridge metal centers. acs.org For example, the synthesis of ligands with a tetrayne spacer, oligoPy(C⋮C)₄oligoPy, demonstrates a clear pathway for creating rigid, linear bridges between coordination sites. acs.org

The terminal ethynyl groups of this compound can engage in π-coordination or form σ-acetylide bonds with suitable metal precursors, such as those of ruthenium, platinum, or copper. This allows the ligand to act as a "linker" in the assembly of:

Homometallic and Heterometallic Dimers and Polymers: The ligand can bridge two identical or different metal complexes, leading to linear or bent dimeric structures. Repetition of this motif can generate one-dimensional coordination polymers. The formation of heterobimetallic complexes, such as a Cu(II)-Sn(IV) complex built on a phenanthroline scaffold, highlights the versatility of this ligand type in creating complex architectures. chim.it

Molecular Squares and Cages: In combination with appropriate angular metal precursors, the rigid, linear nature of the diethynylphenanthroline bridge can be exploited to form discrete, self-assembled structures like molecular squares.

Metal-Organic Frameworks (MOFs): The ligand is listed as a building block for Metal-Organic Frameworks, indicating its utility in constructing extended, porous materials. moldb.com

The resulting multinuclear complexes often exhibit unique electronic communication between the metal centers, mediated by the conjugated π-system of the diethynylphenanthroline bridge.

Influence of Ethynyl Groups on Coordination Geometry and Electronic Structure

The introduction of ethynyl groups at the 3 and 8 positions of the phenanthroline core has a profound impact on the steric and electronic properties of the resulting metal complexes.

Coordination Geometry:

Electronic Structure:

The ethynyl groups are electron-withdrawing and extend the π-conjugated system of the phenanthroline ligand. This has several key consequences for the electronic structure of its metal complexes, a principle supported by extensive DFT studies on substituted phenanthrolines. jcchems.comresearchgate.net

Redox Potentials: The electron-withdrawing nature of the ethynyl groups makes the ligand a poorer σ-donor but a better π-acceptor. This stabilizes the d-orbitals of the coordinated metal center, making it more difficult to oxidize. Consequently, metal complexes of this compound are expected to exhibit higher metal-based oxidation potentials compared to complexes with unsubstituted phenanthroline. DFT calculations on various substituted phenanthroline-iron complexes have shown a strong linear correlation between the calculated HOMO energies and experimentally measured redox potentials. researchgate.net

HOMO-LUMO Gap: Computational studies on 3,8-diaromatic-1,10-phenanthroline ligands show that the HOMO-LUMO gap can be systematically tuned by the substituents. jcchems.com The extended conjugation provided by the ethynyl groups is expected to lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). In metal complexes, where visible light absorption often corresponds to metal-to-ligand charge transfer (MLCT) transitions (from the metal-based HOMO to the ligand-based LUMO), this lowering of the LUMO energy typically results in a red-shift of the absorption and emission spectra. jcchems.comresearchgate.net

Photophysical Properties: The electronic modifications induced by the ethynyl groups directly influence the photophysical properties. The altered HOMO-LUMO gap affects the energy of MLCT excited states, which is critical for applications in lighting, sensing, and photoredox catalysis. jcchems.com Studies on europium complexes with functionalized imidazole-phenanthroline ligands demonstrate that electron-withdrawing groups can significantly influence energy transfer from the ligand to the metal ion, a key process for lanthanide luminescence.

The table below summarizes the expected electronic influence of the ethynyl groups based on analogous systems.

| Property | Influence of 3,8-Diethynyl Groups | Rationale | Supporting Findings |

| Metal Oxidation Potential | Increase (More difficult to oxidize) | Electron-withdrawing nature stabilizes metal d-orbitals. | DFT studies on substituted phenanthrolines show correlation between substituent electronic character and redox potential. researchgate.net |

| Ligand Reduction Potential | Decrease (Easier to reduce) | Extended π-system and electron-withdrawing character lowers the LUMO energy. | Cyclic voltammetry of 3,8-diaromatic phenanthrolines shows reduction waves centered on the phenanthroline core. jcchems.com |

| HOMO-LUMO Gap | Decrease | The HOMO (metal-centered) is stabilized while the LUMO (ligand-centered) is significantly stabilized. | DFT modeling on 3,8-diaromatic phenanthrolines shows the gap diminishes with extended conjugation. jcchems.com |

| MLCT Absorption/Emission | Red-shifted (lower energy) | The smaller HOMO-LUMO gap results in lower energy electronic transitions. | General principle observed in numerous functionalized polypyridyl complexes. jcchems.comresearchgate.net |

Advanced Spectroscopic and Optoelectronic Characterization of 3,8 Diethynyl 1,10 Phenanthroline and Its Complexes

Photophysical Properties and Luminescence Studies

The introduction of ethynyl (B1212043) groups at the 3 and 8 positions of the 1,10-phenanthroline (B135089) core significantly influences its electronic and photophysical properties. These alterations are further modulated upon coordination with metal centers, leading to a rich and tunable range of spectroscopic behaviors.

Absorption and Emission Spectral Analysis

The absorption spectra of 3,8-diethynyl-1,10-phenanthroline and its metal complexes are characterized by intense bands in the ultraviolet (UV) and visible regions. The parent ligand typically exhibits π-π* transitions associated with the aromatic phenanthroline core. Upon coordination to a metal center, new absorption bands often appear, which are attributed to metal-to-ligand charge transfer (MLCT) transitions.

For instance, ruthenium(II) complexes of the type [(tbbpy)2Ru(phenR2)]2+ (where tbbpy is 4,4′-di-tert-butyl-2,2′-bipyridine and phenR2 represents a 3,8-disubstituted 1,10-phenanthroline) have been synthesized and their photophysical properties investigated. researchgate.net While specific data for the 3,8-diethynyl derivative is not explicitly detailed in the available literature, the study of analogous compounds with phenylacetylene (B144264) substituents provides valuable insights. The palladium-catalyzed cross-coupling reaction of 3,8-dibromo-1,10-phenanthroline (B9566) with phenylacetylene yields a product whose ruthenium complex displays characteristic MLCT absorption bands. researchgate.net

Similarly, copper(I) complexes with 1,10-phenanthroline and monodentate phosphine (B1218219) ligands exhibit absorption spectra dominated by MLCT transitions. rsc.org These transitions are crucial for the emissive properties of such complexes.

The emission spectra of these compounds are equally informative. Luminescence in these systems often originates from the decay of an excited state, which can be either a ligand-centered (π-π*) state or an MLCT state. The nature of the emitting state is influenced by the metal, the substituents on the phenanthroline ligand, and the solvent environment. For many ruthenium(II) and copper(I) phenanthroline complexes, the emission is phosphorescence from a triplet MLCT (³MLCT) state. rsc.orgnih.gov

A summary of typical absorption and emission characteristics for related phenanthroline complexes is presented in the table below. It is important to note that these are representative values and the specific maxima for this compound complexes may vary.

Table 1: Representative Photophysical Data for Phenanthroline Complexes

| Complex Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |

|---|---|---|

| Ruthenium(II) Polypyridyl | ~450 (MLCT) | ~600-620 |

| Copper(I) Phenanthroline | ~360-450 (MLCT) | ~580-730 |

Excited State Dynamics and Lifetimes

The excited state lifetime (τ) is a critical parameter that dictates the efficiency of photophysical and photochemical processes. Long-lived excited states are often desirable for applications in sensing and photocatalysis. The lifetime of the excited state in this compound complexes is influenced by a variety of factors, including the nature of the metal center, the rigidity of the ligand, and the presence of quenching pathways.

For many ruthenium(II) polypyridyl complexes, the ³MLCT excited state lifetime is on the order of microseconds in deaerated solutions. nih.gov However, substitution on the phenanthroline ligand can significantly alter this. For example, complexes with 2-aryl-1,10-phenanthroline ligands have been shown to be nonluminescent at room temperature due to rapid, thermally activated internal conversion from the ³MLCT state to a ligand field state. nih.gov

In the case of copper(I) complexes, the excited-state lifetimes can be highly sensitive to the steric bulk of the ligands. For instance, a three-coordinate copper(I) complex with 1,10-phenanthroline and a monodentate phosphine ligand, [Cu(phen)(Johnphos)]BF4, exhibits an emission lifetime of 2 µs in solution. rsc.org In contrast, photostudies of complexes like [Cu(phen)(PPh3)2]+ reveal that while they exhibit ³d-π* emissions in rigid glasses at low temperatures with microsecond lifetimes, additional longer-lived components in the millisecond domain can be observed, which are assigned to ³π-π* emissions from the coordinated phenanthroline ligand. researchgate.net

Quantum Yield Determinations

The luminescence quantum yield (Φ) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. High quantum yields are crucial for applications in lighting and displays. The quantum yield of this compound complexes is dependent on the competition between radiative and non-radiative decay pathways from the excited state.

For ruthenium(II) tris-1,10-phenanthroline complexes, quantum yields can vary significantly with substitution on the phenanthroline ring, with reported values ranging from 0.019 to 0.403 in solution. nih.gov The introduction of amino substituents at the 3-position of the 1,10-phenanthroline ring in ruthenium(II) complexes has been shown to cause only a small decrease in the luminescence quantum yield compared to the parent complex. mdpi.com

In copper(I) complexes, the quantum yield is also highly dependent on the ligand structure. For the complex [Cu(dmp)(PPh3)2]+ (where dmp is 2,9-dimethyl-1,10-phenanthroline), an emission quantum yield of 1.4 × 10⁻³ has been reported in solution. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound and its complexes provide valuable information about their electronic structure and their suitability for applications in electrocatalysis and electronic devices. Cyclic voltammetry is a key technique used to probe the redox behavior of these compounds.

The cyclic voltammogram of 3,8-diaromatic-1,10-phenanthroline ligands, which are structurally related to the diethynyl derivative, typically show one to two oxidation waves and one to three reduction waves. mdpi.com These processes are generally centered on the aromatic arms and the central phenanthroline core, respectively. mdpi.com

Upon coordination to a metal, the redox potentials are shifted, and new redox processes associated with the metal center may appear. For example, in ruthenium(II) complexes of 3,8-disubstituted 1,10-phenanthrolines, the ruthenium-based oxidation is observed. researchgate.net

Copper(I) phenanthroline complexes also exhibit interesting redox behavior. A cyclic voltammogram of a copper complex with 1,10-phenanthroline and ethylenediaminediacetic acid revealed a quasi-reversible redox reaction involving the Cu(II)/Cu(0) couple. researchgate.net The introduction of secondary ligands like 1,10-phenanthroline can influence the charge-transfer kinetics of copper complexes. semanticscholar.org For [Cu(phen)(PPh3)2]+, the half-wave potential (E1/2) is estimated to be greater than or equal to 0.7 V vs. SCE. researchgate.net

Table 2: Representative Electrochemical Data for Phenanthroline Complexes

| Complex/Ligand Type | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |

|---|---|---|

| 3,8-Diaromatic-1,10-phenanthrolines | Multiple waves | Multiple waves |

[Cu(phen)(PPh3)2]+ |

E1/2 ≥ 0.7 vs. SCE | - |

Charge Transfer Mechanisms in Coordination Complexes

Charge transfer processes are fundamental to the photophysical and electrochemical properties of coordination compounds. In complexes of this compound, metal-to-ligand charge transfer is a dominant mechanism.

Metal-to-Ligand Charge Transfer (MLCT) Transitions

MLCT transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. These transitions are responsible for the intense visible absorption bands and the emissive properties of many ruthenium(II), rhenium(I), and copper(I) complexes of 1,10-phenanthroline and its derivatives. rsc.orgrsc.org

The energy of the MLCT transition is sensitive to the nature of the metal, the oxidation state of the metal, and the electronic properties of the ligands. Electron-donating substituents on the phenanthroline ligand generally lower the energy of the π*-orbitals, leading to a red-shift in the MLCT absorption and emission bands. Conversely, electron-withdrawing groups tend to cause a blue-shift.

In rhenium(I) tricarbonyl complexes with substituted phenanthrolines, the emission is typically from an MLCT excited state, with emission maxima in the range of 560-599 nm. rsc.org Similarly, in many copper(I) phenanthroline complexes, the broad, structureless emissions are assigned to deactivation from ³d-π* (MLCT) states. researchgate.net The excited state of these complexes can be quenched through electron transfer or energy transfer mechanisms. researchgate.net

The study of these fundamental photophysical and electrochemical properties is crucial for the rational design of new this compound-based materials with tailored optoelectronic functions. Further investigations into a broader range of metal complexes and detailed theoretical modeling will undoubtedly continue to uncover the rich and complex behavior of this versatile ligand.

The Versatile Role of this compound in Supramolecular Chemistry and Advanced Materials

The rigid, planar, and chelating nature of the 1,10-phenanthroline core has long made it a staple in coordination chemistry. The introduction of reactive ethynyl groups at the 3 and 8 positions creates the bifunctional linker, this compound, a molecule of significant interest for the construction of complex supramolecular systems and functional materials. Its linear and rigid geometry, combined with the coordinating nitrogen atoms and versatile acetylenic ends, provides a powerful toolkit for designing materials with tailored structural, optical, and electronic properties.

Supramolecular Assembly and Advanced Materials Applications

Applications in Optical and Electronic Devices

Organic Light-Emitting Diodes (OLEDs) Component Research

While direct research focusing exclusively on this compound as a component in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader class of phenanthroline derivatives has been a subject of significant investigation for such applications. Phenanthroline-based materials are often utilized as host materials for phosphorescent emitters or as electron-transporting and hole-blocking layers in OLED devices.

For instance, derivatives like 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bphen) are commonly used as electron-injecting layers. nih.gov The incorporation of different substituents onto the phenanthroline core can tune the electronic properties of the resulting material. The ethynyl groups in this compound extend the π-conjugated system, which could potentially influence the material's charge transport capabilities and energy levels.

Research on related 3,8-disubstituted phenanthroline derivatives has shown promise. For example, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT) has been synthesized and used as a host material in phosphorescent OLEDs, achieving a maximum luminance of 7000 cd/m². researchgate.net This suggests that the 3,8-disubstituted phenanthroline scaffold is a viable platform for developing efficient OLED materials. The synthesis of various 3,8-diaromatic-1,10-phenanthroline molecules has been explored to study their electronic and photophysical properties, which are crucial for OLED applications. jcchems.com

The potential of this compound in OLEDs would likely be realized through its incorporation into larger, more complex molecular architectures or polymers. The ethynyl groups provide convenient handles for further functionalization, such as through Sonogashira or Suzuki coupling reactions, to create materials with tailored properties for specific roles within an OLED device. nasa.gov

Solar Energy Conversion Systems

In the field of solar energy conversion, particularly in dye-sensitized solar cells (DSSCs), phenanthroline complexes have demonstrated considerable utility. Copper(I/II) complexes based on substituted phenanthroline ligands have been successfully employed as hole-transporting materials (HTMs) in solid-state DSSCs. For example, cells using bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) as a solid HTM have achieved power conversion efficiencies exceeding 8% with open-circuit potentials over 1.0 V. rsc.org

The role of the phenanthroline ligand in these systems is to stabilize the copper ions and to facilitate efficient charge transfer. The electronic properties of the phenanthroline ligand can be tuned by introducing different substituents. The ethynyl groups of this compound could enhance the π-system and potentially improve the charge transport properties of the resulting metal complex, a critical factor for efficient HTMs.

Furthermore, the rigid and planar structure of the phenanthroline core is advantageous for creating stable and well-ordered interfaces within the solar cell, which can contribute to improved device performance and longevity. While specific studies on this compound in solar energy systems are scarce, the proven success of related phenanthroline derivatives highlights the potential of this compound as a versatile ligand for developing novel materials for solar energy applications. jcchems.com

Chemosensing and Molecular Recognition Strategies

The 1,10-phenanthroline framework is a well-established platform for the development of chemosensors due to its ability to bind to metal ions and its rich photophysical properties that can be modulated upon analyte binding. The introduction of ethynyl groups at the 3 and 8 positions offers opportunities for creating more sophisticated and selective sensors.

Cation and Anion Sensing Mechanisms

The nitrogen atoms of the phenanthroline core act as a bidentate ligand, forming stable complexes with a wide range of metal cations. The binding of a cation can lead to significant changes in the electronic structure and conformation of the phenanthroline ligand, resulting in a detectable optical or electrochemical response. The ethynyl substituents in this compound can further participate in the sensing mechanism. For instance, the terminal alkyne protons could potentially interact with certain anions through hydrogen bonding.

While direct studies on cation and anion sensing using this compound are limited, the general principles of phenanthroline-based sensors are well-established. The binding event typically perturbs the photoluminescence (e.g., quenching or enhancement of fluorescence) or causes a color change (colorimetric sensing). The selectivity of the sensor can be tailored by modifying the substituents on the phenanthroline ring. For example, the introduction of specific recognition moieties at the ethynyl termini could lead to sensors that are highly selective for particular ions.

Fluorescent Probe Development for Specific Analytes

The inherent fluorescence of many phenanthroline derivatives makes them excellent candidates for the development of fluorescent probes. The extended π-conjugation provided by the ethynyl groups in this compound is expected to result in distinct photophysical properties, including potentially strong fluorescence.

The development of fluorescent probes based on this compound would involve its functionalization to include a recognition site for a specific analyte. The binding of the analyte to this site would then trigger a change in the fluorescence signal of the phenanthroline core. This change could be a shift in the emission wavelength, a change in fluorescence intensity (turn-on or turn-off response), or a change in fluorescence lifetime.

For example, europium(III) complexes with phenanthroline ligands have been shown to exhibit strong luminescence, making them suitable for developing sensitive probes. mdpi.com The ethynyl groups of this compound could be used to attach other chromophores or recognition units, leading to the creation of ratiometric or FRET (Förster Resonance Energy Transfer)-based probes with enhanced sensitivity and selectivity. The synthesis of various diaromatic-1,10-phenanthroline molecules and the study of their photophysical properties provide a foundation for designing such fluorescent probes. jcchems.comjcchems.com

Theoretical and Computational Studies on 3,8 Diethynyl 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone for studying phenanthroline-based systems. It provides a balance between computational cost and accuracy, making it ideal for elucidating the electronic properties and predicting the behavior of molecules like 3,8-diethynyl-1,10-phenanthroline.

DFT calculations are instrumental in understanding the electronic landscape of this compound. The introduction of ethynyl (B1212043) groups at the 3 and 8 positions significantly extends the π-conjugated system of the phenanthroline core. This extension has a direct impact on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The increased π-conjugation raises the energy of the HOMO and lowers the energy of the LUMO, effectively reducing the HOMO-LUMO energy gap. This smaller energy gap is a key factor in the red-shift of absorption spectra observed in metal complexes incorporating this ligand. acs.org For instance, in platinum(II) complexes, the extended π-system of the this compound bridge reduces the energy gap between the platinum-based HOMO and the ligand-based LUMO. acs.org

In recent studies on conjugated organic polymers (COPs) where this compound acts as an acceptor unit, DFT calculations have been employed to determine the precise energy levels. For a polymer system involving this phenanthroline derivative, the HOMO and LUMO levels were calculated, highlighting its role as a semiconductor. rsc.orgresearchgate.net

| Property | Value (eV) |

| HOMO Energy | -6.27 |

| LUMO Energy | -3.84 |

| HOMO-LUMO Gap | 2.43 |

Table 1: Calculated HOMO-LUMO data for a TBB-phen conjugated organic polymer system using DFT at the B3LYP/6-311++G(d,p) level. Data sourced from supplementary information of a study on the material. rsc.org

DFT is also a reliable tool for predicting spectroscopic signatures, which aids in the characterization of newly synthesized compounds containing the this compound moiety. Theoretical calculations of infrared (IR) spectra can be compared with experimental data to confirm the molecular structure. acs.org The characteristic stretching frequency of the ethynyl (C≡C) group is a key signature.

| Functional Group | Experimental IR Frequency (cm⁻¹) |

| C≡C Stretch | 2150 |

| C≡C-H Stretch | 3356 |

Table 2: Key experimental infrared absorption frequencies for this compound and its precursors. acs.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic transitions between the ground state and various excited states. For systems incorporating this compound, TD-DFT can predict absorption and emission spectra. acs.org These calculations are crucial for understanding the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or intraligand (IL) π-π* transitions, which are fundamental to the photophysical properties of their metal complexes. acs.orgresearchgate.net

Computational Modeling of Photophysical Phenomena

The photophysical properties of materials containing this compound, such as their luminescence and ability to absorb light, are modeled using computational methods. acs.orgresearchgate.net By calculating the energies of excited states and the probabilities of transitions between them, researchers can rationalize observed phenomena like phosphorescence and fluorescence. For example, in gold(I) and rhenium(I) organometallic complexes, computational studies help assign the nature of the emissive states, determining whether they are based on MLCT or ligand-centered π-π* transitions. researchgate.net These models are vital for designing new molecules with tailored optical properties for applications in sensors, displays, and photocatalysis.

Prediction of Reaction Mechanisms and Pathways in Synthetic Strategies

Computational chemistry plays a vital role in understanding and predicting the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent use in creating larger systems, DFT can be used to model reaction pathways. The Sonogashira coupling reaction, a key step in synthesizing the title compound from its halogenated precursor, can be investigated to optimize reaction conditions. acs.orgresearchgate.net

Furthermore, in applications like electrocatalysis, DFT is used to study the reaction mechanisms at the catalyst's surface. For a cobalt-modified polymer incorporating this compound, DFT calculations have been used to investigate the free energy barriers for reaction intermediates in the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), providing insights into the catalytic efficiency. rsc.org

Catalytic Applications of 3,8 Diethynyl 1,10 Phenanthroline Based Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions, often attributed to the well-defined nature of the molecular catalyst. The performance of these catalysts is heavily dependent on the ligand coordinated to the metal center.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are indispensable tools for the synthesis of complex organic molecules. The efficiency of these transformations is critically influenced by the nature of the ligand bound to the palladium center.

Currently, there is a lack of published research specifically detailing the use of 3,8-diethynyl-1,10-phenanthroline-based palladium complexes in cross-coupling reactions. While numerous studies have demonstrated the efficacy of other substituted phenanthroline ligands in these reactions, the specific impact of the 3,8-diethynyl substituents remains to be investigated. The electron-withdrawing nature of the alkyne groups could potentially influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 1: Hypothetical Performance of a [Pd(this compound)Cl₂] Catalyst in a Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Halide | Boronic Acid | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Not Reported |

| 2 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Not Reported |

| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Not Reported |

| 4 | 2-Bromopyridine | 2-Thienylboronic acid | Not Reported |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found in the literature.

Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for the construction of cyclic compounds. Metal catalysis can significantly enhance the rate and stereoselectivity of these reactions. Copper and ruthenium complexes, often featuring nitrogen-based ligands, have been successfully employed as catalysts in various cycloaddition processes.

The coordination of this compound to copper(I) or ruthenium(II) centers could yield catalysts with unique Lewis acidity and steric environments. The terminal alkyne functionalities could also potentially participate in subsequent post-synthetic modifications or even in the catalytic cycle itself, opening up novel reaction pathways. However, as with cross-coupling reactions, there are no specific reports on the application of this compound-based complexes in cycloaddition catalysis.

Table 2: Potential Application of a Cu(I)-3,8-diethynyl-1,10-phenanthroline Complex in a [3+2] Cycloaddition

| Entry | Alkyne | Azide | Product | Yield (%) |

| 1 | Phenylacetylene (B144264) | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Not Reported |

| 2 | 1-Heptyne | 4-Methoxyphenyl azide | 1-(4-Methoxyphenyl)-4-pentyl-1H-1,2,3-triazole | Not Reported |

| 3 | Propargyl alcohol | Ethyl 2-azidoacetate | Ethyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate | Not Reported |

This table is hypothetical and for illustrative purposes only, as no experimental data has been found in the literature.

Mechanism of Catalytic Action and Active Site Identification

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. This involves identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), and characterizing any intermediate species.

For a hypothetical catalytic system based on a this compound-metal complex, the ethynyl (B1212043) substituents would likely play a significant role in modulating the electronic properties of the metal center. The identification of the active site would involve determining whether the catalysis occurs at a monomeric metal center or if the alkyne groups facilitate the formation of catalytically active dimeric or polymeric species. Spectroscopic techniques such as NMR, X-ray absorption spectroscopy, and in-situ IR, coupled with computational studies, would be invaluable in this endeavor. At present, no such mechanistic studies have been published for complexes of this specific ligand.

Ligand Tuning for Enhanced Catalytic Performance and Selectivity

The ability to systematically modify a ligand's structure to improve a catalyst's activity and selectivity is a central theme in catalysis research. The this compound framework is ripe for such modifications. The terminal alkynes are versatile functional groups that can be readily transformed into a variety of other moieties through reactions such as Sonogashira coupling, click chemistry, or conversion to acetylides.

For instance, coupling bulky groups to the ethynyl positions could create a more sterically hindered coordination environment, which could enhance selectivity in certain reactions. Alternatively, the introduction of electron-donating or electron-withdrawing groups could be used to fine-tune the electronic properties of the catalyst. The potential for creating bimetallic or multi-metallic catalysts by linking multiple phenanthroline units through the alkyne functionalities is another exciting avenue that remains to be explored. These modifications could lead to cooperative catalytic effects and novel reactivity. The lack of initial catalytic data for the parent this compound complexes, however, means that such ligand tuning studies are yet to be undertaken.

Concluding Remarks and Future Research Perspectives

Current State of Research and Key Discoveries in 3,8-Diethynyl-1,10-phenanthroline Chemistry

The current body of research on this compound establishes it as a significant and versatile building block in the field of coordination chemistry and materials science. A key discovery in its chemistry is a well-documented synthesis protocol. The compound can be synthesized from 3,8-bis-trimethylsilanylethynyl- mdpi.comwikipedia.org-phenanthroline through hydrolysis. mdpi.comresearchgate.net This procedure involves the treatment of the starting material with potassium hydroxide (B78521) in a solution of tetrahydrofuran (B95107) and methanol (B129727) at room temperature, yielding this compound as a colorless solid in high yield. mdpi.comresearchgate.net

The characterization of this compound is thoroughly reported, with detailed data available from various analytical techniques. mdpi.comresearchgate.net These findings confirm the structure and purity of the compound, laying a solid foundation for its use in further synthetic applications. The 1,10-phenanthroline (B135089) core is a well-known bidentate ligand, capable of forming stable complexes with a wide array of metal ions. nih.govwikipedia.orgwisdomlib.org The introduction of ethynyl (B1212043) groups at the 3 and 8 positions significantly expands its utility, providing reactive sites for the construction of more complex molecular and supramolecular architectures. The compound is recognized as a valuable precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). moldb.combldpharm.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H8N2 | mdpi.commoldb.com |

| Molecular Weight | 228.25 g/mol | moldb.com |

| Appearance | Colorless solid | mdpi.comresearchgate.net |

| Melting Point | ~295-300 °C | mdpi.comresearchgate.net |

| Infrared (IR) Spectroscopy (KBr, cm-1) | 3140 (C-H stretch, alkyne), 2086 (C≡C stretch) | mdpi.comresearchgate.net |

| 1588, 1551, 1499, 1418 (aromatic C=C and C=N stretch) | mdpi.comresearchgate.net | |

| 1H-NMR (250 MHz, CDCl3, δ) | 9.0 (2H, s), 8.2 (2H, s), 7.5 (2H, s), 3.0 (2H, s) | mdpi.comresearchgate.net |

| Elemental Analysis (Calculated) | C: 84.19% | mdpi.comresearchgate.net |

| H: 3.53% | mdpi.comresearchgate.net | |

| N: 12.27% | mdpi.comresearchgate.net | |

| Elemental Analysis (Found) | C: 84.0% | mdpi.comresearchgate.net |

| H: 3.4% | mdpi.comresearchgate.net | |

| N: 12.5% | mdpi.comresearchgate.net |

Emerging Trends and Unexplored Avenues for Functionalization

The presence of terminal alkyne functionalities at the 3 and 8 positions of the 1,10-phenanthroline core is the most significant feature of this compound, opening up a plethora of possibilities for further functionalization. An emerging trend in the chemistry of substituted phenanthrolines is the strategic modification of the ligand scaffold to fine-tune the properties of the resulting metal complexes or materials. nih.gov The ethynyl groups serve as highly versatile handles for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, or click reactions.

A significant, yet largely unexplored, avenue is the systematic investigation of these coupling reactions with a wide range of partners. For instance, coupling with various aryl or heteroaryl halides could lead to a library of novel 3,8-di(arylalkynyl)-1,10-phenanthroline ligands with tailored electronic and steric properties. This approach is supported by studies on similar systems where 3,8-dibromo-1,10-phenanthroline (B9566) was used to synthesize 3,8-diaromatic-1,10-phenanthrolines. jcchems.com The resulting extended π-conjugated systems are expected to exhibit interesting photophysical properties, such as tunable fluorescence and phosphorescence, making them suitable for applications in sensors and organic light-emitting diodes (OLEDs).

Another promising area for future research is the polymerization of this compound to create novel conjugated polymers. These materials would incorporate the metal-chelating phenanthroline unit directly into the polymer backbone, leading to materials with unique optoelectronic and catalytic properties. The synthesis of non-symmetrical phenanthroline systems, by selectively reacting only one of the ethynyl groups, represents a further challenge and opportunity, potentially leading to ligands with highly specific coordination geometries and functionalities. nih.gov

Potential Impact on Advanced Materials Science and Molecular Engineering

The unique molecular architecture of this compound positions it as a compound with considerable potential to impact advanced materials science and molecular engineering. Its rigid, planar phenanthroline core combined with the linear, reactive ethynyl arms makes it an ideal building block for the rational design and synthesis of highly ordered, porous materials. moldb.combldpharm.com

In the realm of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), this compound can function as a multitopic linker. The nitrogen atoms of the phenanthroline unit can coordinate to metal centers, while the ethynyl groups can participate in further reactions to form extended networks. This could lead to the creation of novel porous materials with tailored pore sizes and chemical environments. Such materials could find applications in gas storage and separation, heterogeneous catalysis, and chemical sensing.

Furthermore, the integration of the 1,10-phenanthroline moiety into larger systems is of great interest for the development of advanced functional materials. nih.gov The strong chelating ability of the phenanthroline unit allows for the incorporation of a wide variety of metal ions, each potentially conferring unique magnetic, electronic, or catalytic properties to the final material. wikipedia.org For example, complexes with ruthenium(II) or iridium(III) are known for their rich photophysical properties and have been explored for applications in bioimaging and photodynamic therapy. jcchems.com By using this compound as a ligand, it may be possible to create polymeric or surface-immobilized versions of these complexes, leading to more robust and recyclable catalysts or sensors. The ability to create polyfunctional arrays by modifying the phenanthroline core opens up possibilities for designing sophisticated molecular machines and smart materials. nih.gov

Q & A

Basic: What are the key steps for synthesizing 3,8-Diethynyl-1,10-phenanthroline, and how is purity ensured?

Answer:

Synthesis typically begins with brominated precursors like 3,8-dibromo-1,10-phenanthroline. Ethynyl groups are introduced via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) using trimethylsilylacetylene or terminal alkynes, followed by deprotection if required . Purification involves reverse-phase chromatography (C-18 silica, 30% MeOH in water) to isolate the product as an off-white powder, with yields ~70% . Purity is confirmed via NMR (1H/13C), IR (C≡C stretches at ~2100 cm⁻¹), and MALDI-TOF mass spectrometry .

Basic: Which spectroscopic methods are critical for characterizing ethynyl-substituted phenanthrolines?

Answer:

- 1H/13C NMR : Identifies substitution patterns (e.g., ethynyl proton absence in symmetric derivatives) and confirms aromatic backbone integrity .

- IR Spectroscopy : Detects C≡C stretching vibrations (~2100–2200 cm⁻¹) and monitors ligand-metal coordination via shifts in N-donor bands .

- MALDI-TOF MS : Validates molecular weight and detects side products (e.g., incomplete coupling) .

Advanced: How do ethynyl substituents influence the ligand’s electronic properties and metal-binding behavior?

Answer:

Ethynyl groups enhance π-conjugation, lowering the ligand’s LUMO energy and improving charge-transfer transitions in metal complexes. For example, Eu(III) complexes with ethynyl-phenanthroline derivatives exhibit intense red emission due to ligand-to-metal energy transfer . The rigid ethynyl backbone also stabilizes hemidirected coordination geometries in Pb(II) complexes, as shown in X-ray crystallography studies .

Advanced: What experimental design strategies optimize ethynylation reactions?

Answer:

A fractional factorial design (e.g., four-factor, eight-run model) screens variables:

- Catalyst loading (e.g., Pd(PPh₃)₄ or CuI).

- Reaction temperature (35–80°C).

- Solvent polarity (e.g., THF vs. DMF).

- Stoichiometry of alkyne reagents.

Response surfaces (e.g., absorbance for complex formation) identify optimal conditions . Box-Behnken designs further refine interactions between variables .

Advanced: How can discrepancies in metal-ligand stoichiometry during extraction studies be resolved?

Answer:

Use the SXLSQI model to analyze solvent extraction data, distinguishing between 1:1 and 2:1 ligand-metal complexes. Combine with Job’s plot analysis (UV-vis titration) and EXAFS/XANES for direct coordination environment insights . For example, bis-lactam-phenanthroline ligands form 1:1 Am(III) complexes but 2:1 species with lighter lanthanides .

Basic: What safety protocols are essential when handling ethynyl-phenanthrolines?

Answer:

- Use PPE (nitrile gloves, lab coats, safety goggles).

- Avoid skin contact due to potential irritancy (observe MSDS guidelines for phenanthroline derivatives) .

- Dispose of waste via licensed hazardous chemical handlers to prevent environmental release of aromatic byproducts .

Advanced: How can ethynyl-phenanthrolines be functionalized for selective actinide separation?

Answer:

- Click Chemistry (CuAAC) : Attach triazole or sulfonate groups via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance hydrophilicity and selectivity for Am(III)/Pu(IV) over lanthanides .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -SO₃⁻) to increase ligand rigidity and improve extraction efficiency in acidic media .

Advanced: What analytical methods quantify ethynyl-phenanthroline derivatives in complex matrices?

Answer:

- HPLC-DAD : Reverse-phase C-18 columns with MeOH/H₂O gradients (detection at 270 nm for phenanthroline backbone) .

- Fluorescence Quenching : Monitor ligand-metal binding via fluorescence intensity changes (e.g., Cu²⁺ detection at sub-ppm levels) .

Basic: How does the ethynyl group affect solubility in aqueous vs. organic solvents?

Answer:

Unmodified ethynyl-phenanthrolines are hydrophobic but gain aqueous solubility via sulfonation or PEGylation. For example, 4-(2-azidoethyl)benzene sulfonate derivatives enable biphasic (CH₂Cl₂/H₂O) reactions .

Advanced: What computational tools predict the photophysical properties of ethynyl-phenanthroline-metal complexes?

Answer:

- LUMPAC Software : Models ligand-field parameters, excited-state energies, and emission quantum yields for lanthanide complexes .

- TD-DFT Calculations : Predict charge-transfer transitions and optimize ligand structures for enhanced luminescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.